Dimethyl 5-[(chloroacetyl)amino]isophthalate
Description
Dimethyl 5-[(chloroacetyl)amino]isophthalate (CAS: 198488-19-6) is a synthetic organic compound featuring a central isophthalate backbone substituted with a dimethyl ester group at positions 1 and 3, and a chloroacetylated amino group at position 5. This compound is primarily utilized in pharmaceutical and materials science research as a precursor for synthesizing macrocycles, polymers, and bioactive molecules. Its structure enables versatile reactivity, particularly in nucleophilic substitutions and coupling reactions, owing to the electron-withdrawing chloroacetyl group and the ester functionalities .
Properties
IUPAC Name |
dimethyl 5-[(2-chloroacetyl)amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-8(12(17)19-2)5-9(4-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILALKWMZDWXQCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CCl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-[(chloroacetyl)amino]isophthalate typically involves the reaction of 5-aminoisophthalic acid with chloroacetyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-[(chloroacetyl)amino]isophthalate can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used.
Oxidation and Reduction: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: this compound can yield 5-[(chloroacetyl)amino]isophthalic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions.
Scientific Research Applications
Dimethyl 5-[(chloroacetyl)amino]isophthalate is utilized in various scientific research applications, including:
Proteomics: Used as a biochemical tool for studying protein interactions and modifications.
Biochemistry: Employed in the synthesis of complex molecules and as a reagent in various biochemical assays.
Medicinal Chemistry: Investigated for potential therapeutic applications and drug development.
Industrial Chemistry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(chloroacetyl)amino]isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This compound can also participate in various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Key Compounds:
Dimethyl 5-[(2-chloropropanoyl)amino]isophthalate (CAS: 956576-41-3) Structural Difference: The 2-chloropropanoyl group introduces a methyl branch, increasing steric hindrance compared to the linear chloroacetyl group. Molecular Formula: C₁₃H₁₄ClNO₅ (vs. C₁₂H₁₁ClN₂O₅ for the parent compound) .
Dimethyl 5-{[4-(2,4-dichlorophenoxy)butanoyl]amino}isophthalate (CAS: 329938-39-8) Structural Difference: A bulkier 2,4-dichlorophenoxybutanoyl chain replaces the chloroacetyl group, significantly enhancing lipophilicity (XLogP3 = 4.5) .
Dimethyl 5-((4-nitrobenzoyl)amino)isophthalate (CAS: 349396-06-1) Structural Difference: The nitrobenzoyl group introduces strong electron-withdrawing effects, altering electronic properties for enhanced electrophilic reactivity .
Dimethyl 5-({2-chloro-4-nitrobenzoyl}amino)isophthalate (CAS: 314284-34-9) Structural Difference: Combines chloro and nitro substituents, creating dual electron-withdrawing effects .
Dimethyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 314245-35-7) Structural Difference: Incorporates a methylthiophene ring, enabling π-conjugation for optoelectronic applications .
Dimethyl 5-(chloromethyl)isophthalate (CAS: 252210-01-8) Structural Difference: Replaces the chloroacetyl amino group with a chloromethyl substituent, simplifying reactivity for alkylation reactions .
Physicochemical Properties
Key Observations :
- Bulkier substituents (e.g., dichlorophenoxybutanoyl) increase molecular weight and lipophilicity (higher XLogP3).
- Nitro groups enhance polarity but reduce solubility in nonpolar solvents .
Biological Activity
Dimethyl 5-[(chloroacetyl)amino]isophthalate (DCAI) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of DCAI, including its mechanisms of action, synthesis methods, and comparative analysis with related compounds.
Chemical Structure and Properties
DCAI is characterized by the presence of a chloroacetyl group attached to an amino group on an isophthalate backbone. Its molecular formula is . The presence of both the chloroacetyl and isophthalate functionalities contributes to its potential reactivity and biological activity.
Biological Activity Overview
Research on DCAI's biological activity has been limited, but it is hypothesized to exhibit various pharmacological properties based on its structural analogs. Similar compounds have shown antimicrobial, anticancer, and anti-inflammatory activities. However, specific empirical studies on DCAI are necessary to elucidate its mechanisms of action.
Potential Biological Activities
- Antimicrobial Activity : Compounds with chloroacetyl groups have demonstrated antimicrobial properties against various bacteria and fungi. For instance, chloroacetyl derivatives have been effective against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
- Anticancer Properties : Some isophthalate derivatives have been investigated for their anticancer activities, potentially inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The structural features of DCAI may also confer anti-inflammatory properties, similar to other compounds containing chloroacetyl groups that have shown promise in reducing inflammation in preclinical models .
Synthesis Methods
DCAI can be synthesized through various chemical reactions involving isophthalic acid derivatives and chloroacetylamine reagents. The following methods are commonly employed:
- Direct Acylation : This method involves the reaction of isophthalic acid with chloroacetyl chloride in the presence of a base to form DCAI.
- Amidation Reactions : Utilizing amine coupling reactions can also yield DCAI with high purity and yield.
Comparative Analysis with Related Compounds
To better understand the unique properties of DCAI, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Dimethyl 5-aminoisophthalate | Contains an amino group | Lacks chloroacetyl substituent |
| Dimethyl 5-chloroacetylaminoisophthalate | Contains a chloroacetyl group | Directly related structure with potential for different biological activity |
| Dimethyl 5-[(3,5-dimethoxybenzoyl)amino]isophthalate | Contains methoxy groups | Enhanced solubility and reactivity |
The unique combination of functional groups in DCAI distinguishes it from these analogs, potentially leading to unique biological activities.
Case Studies and Research Findings
While direct studies on DCAI are scarce, insights can be drawn from research conducted on similar compounds:
- Antimicrobial Studies : A study evaluating coumarin derivatives showed significant antimicrobial activity against various strains including MRSA, suggesting that compounds bearing similar functional groups may exhibit comparable effects .
- Cytotoxicity Assays : Research on isophthalate derivatives indicated varying degrees of cytotoxicity in cancer cell lines, emphasizing the need for further investigation into DCAI’s potential anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
